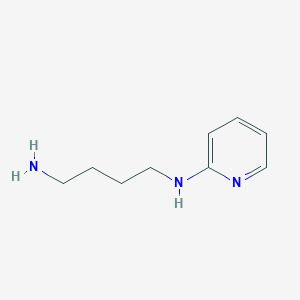

N-(4-aminobutyl)pyridin-2-amine

概要

説明

“N-(4-aminobutyl)pyridin-2-amine” is a chemical compound that has been referenced in various contexts. It is also known as 4-(4-aminobutyl)pyridin-2-amine . The compound has a molecular weight of 238.16 . It is typically stored at room temperature and is available in powder form .

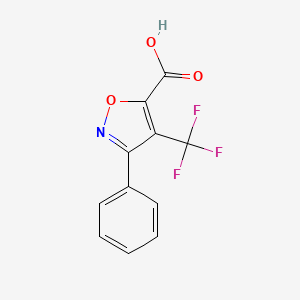

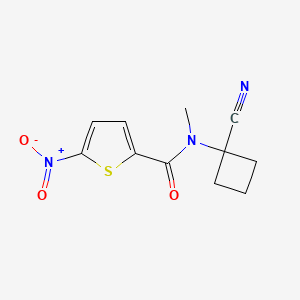

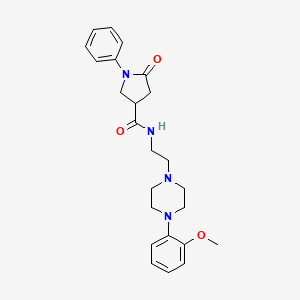

Molecular Structure Analysis

The molecular structure of “this compound” is complex. It includes a pyridine ring attached to a butyl chain with an amine group at the end . The InChI code for the compound is 1S/C9H15N3.2ClH/c10-5-2-1-3-8-4-6-12-9(11)7-8;;/h4,6-7H,1-3,5,10H2,(H2,11,12);2*1H .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, amines in general are known to undergo a variety of chemical reactions. They can react with acids to form salts and also react with electrophiles .Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . Amines, in general, are known to be high-boiling liquids or solids that are combustible but not extremely flammable at room temperature . They can form intermolecular hydrogen bonds due to their polar nature .Safety and Hazards

将来の方向性

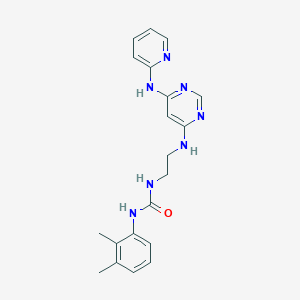

While specific future directions for “N-(4-aminobutyl)pyridin-2-amine” are not available, research in the field of amines and similar compounds is ongoing. For instance, new N-arylpyrimidin-2-amine derivatives have been synthesized, indicating potential future directions in the synthesis and application of similar compounds .

作用機序

Target of Action

N-(4-aminobutyl)pyridin-2-amine is a complex compound with potential targets in various biochemical pathways. . CDKs are crucial regulators of cell cycle and transcription, making them promising targets for the treatment of cancers and other diseases .

Mode of Action

Compounds with similar structures have been shown to inhibit cdks . Inhibition of CDKs can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells .

Biochemical Pathways

Similar compounds have been found to impact thecell cycle regulation pathway via their interaction with CDKs . By inhibiting CDKs, these compounds can disrupt the normal progression of the cell cycle, leading to cell cycle arrest .

Result of Action

Similar compounds have been found to exhibitanti-proliferative activities against human breast cancer cells and human gastric cancer cells . This suggests that this compound could potentially have similar effects.

特性

IUPAC Name |

N'-pyridin-2-ylbutane-1,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c10-6-2-4-8-12-9-5-1-3-7-11-9/h1,3,5,7H,2,4,6,8,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAJSAPSERUGCBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

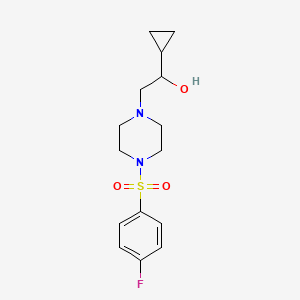

Synthesis routes and methods I

Procedure details

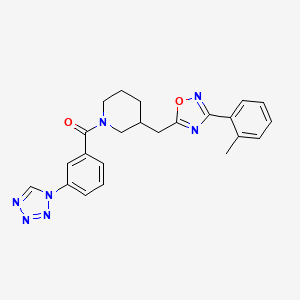

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-methoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2787887.png)

![2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol hydrochloride](/img/structure/B2787890.png)

![(2R)-2-[3-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2787894.png)

![1-((Tetrahydrofuran-2-yl)methyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2787895.png)

![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide](/img/structure/B2787897.png)

![(4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-ol](/img/structure/B2787899.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzamide](/img/structure/B2787901.png)

![1-benzyl-5-(furan-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2787904.png)